molecular formula C9H10ClNO2 B7474995 4-chloro-N-ethyl-2-hydroxybenzamide

4-chloro-N-ethyl-2-hydroxybenzamide

Cat. No.: B7474995
M. Wt: 199.63 g/mol
InChI Key: CEKXTFVRFLZFOB-UHFFFAOYSA-N
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Description

4-Chloro-N-ethyl-2-hydroxybenzamide is a synthetic compound belonging to the salicylanilide (2-hydroxy-N-phenylbenzamide) class, which is a subject of significant interest in medicinal chemistry research due to its broad spectrum of potential biological activities . Salicylanilide derivatives have been extensively studied and are reported to demonstrate antibacterial, antifungal, antiviral, and antitumor effects, making them a versatile scaffold for investigating new therapeutic agents . Specifically, this compound features a chloro substituent and an ethyl group on the benzamide and anilide rings, respectively. Such modifications are common in structure-activity relationship (SAR) studies aimed at optimizing biological potency and improving pharmacokinetic properties . Related salicylanilide derivatives have shown promising in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting potency superior to standard antibiotic drugs . Furthermore, certain salicylanilides have been identified as potent autophagy inducers in cancer cell models, such as human glioblastoma (GBM) cells, suggesting a potential research application in oncology . The mechanism of action for this compound class may involve the inhibition of bacterial enzyme systems or the modulation of autophagic flux within cells, leading to programmed cell death . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature on salicylanilide derivatives to further explore the potential applications of this chemical scaffold.

Properties

IUPAC Name

4-chloro-N-ethyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKXTFVRFLZFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-2-hydroxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Chlorination: The amino group is converted to a chloro group through a Sandmeyer reaction, involving the use of copper(I) chloride and hydrochloric acid.

    Amidation: Finally, the chlorinated compound is reacted with ethylamine to form 4-chloro-N-ethyl-2-hydroxybenzamide.

Industrial Production Methods

Industrial production of 4-chloro-N-ethyl-2-hydroxybenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-ethyl-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Key Observations:

  • Hydroxyl Group: The 2-OH group enables hydrogen bonding, as seen in N-(4-chlorophenyl)-2-hydroxybenzamide, which forms stable crystalline networks .
  • Thermal Stability : Thioxo-oxadiazole derivatives (e.g., compound in ) exhibit higher melting points (~180°C) due to rigid heterocyclic moieties, whereas N-methyl analogs melt at lower temperatures (~145°C) .

Antimicrobial Activity:

  • Thioxo-Oxadiazole Derivatives : The compound in demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the thioxo group’s ability to disrupt bacterial membrane integrity.
  • 2-Hydroxybenzamide Analogs : N-(4-chlorophenyl)-2-hydroxybenzamide () showed antifungal activity against Candida albicans (IC₅₀ = 12 µM), likely due to hydrogen bonding with fungal enzymes.

Enzyme Inhibition:

  • Benzoxazepine Precursors : 2-Hydroxy-N-(4-methylphenyl)benzamide () acts as a precursor for benzoxazepines, which inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 µM.

Comparative Insights:

The ethyl group in 4-chloro-N-ethyl-2-hydroxybenzamide may balance solubility and bioavailability better than bulkier substituents (e.g., naphthalen-1-ylmethylthio in ), which reduce aqueous solubility despite enhanced binding affinity.

Q & A

Q. What are the most reliable synthetic routes for 4-chloro-N-ethyl-2-hydroxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via sequential functionalization of a benzamide core. A common approach involves:

Acylation : React 2-hydroxybenzoic acid with ethylamine in the presence of a coupling agent (e.g., DCC/DMAP) to form the N-ethyl-2-hydroxybenzamide intermediate.

Chlorination : Introduce the chloro substituent at the 4-position using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃ or N-chlorosuccinimide under controlled conditions) .

  • Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group.
  • Key Reference : Scheme 2 in details analogous benzamide syntheses using Pd/C hydrogenation and acyl chloride couplings .

Q. What analytical techniques are critical for confirming the structure and purity of 4-chloro-N-ethyl-2-hydroxybenzamide?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxy proton at δ 10-12 ppm, ethyl group splitting patterns) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 228.05 for C₉H₁₀ClNO₂).
  • HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column (MeCN:H₂O gradient) .
  • Melting Point : Compare experimental values (e.g., 145–147°C) to literature data for consistency .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorometric/colorimetric assays (IC₅₀ determination).
  • Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of 4-chloro-N-ethyl-2-hydroxybenzamide?

  • Methodological Answer :
  • Computational Setup :
  • Optimize geometry using B3LYP/6-31G* (hybrid functional with gradient corrections for exchange-correlation) .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Key Insights :
  • The chloro and hydroxy groups increase electron-withdrawing effects, stabilizing the LUMO and enhancing electrophilicity.
  • Compare with experimental UV-Vis spectra (λmax ~280 nm) to validate computed transitions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodological Answer :
  • Substituent Modulation :
PositionModificationObserved Effect (Example)
2-OHMethylationReduces hydrogen-bonding capacity; decreases solubility .
4-ClReplace with CF₃Enhances lipophilicity and target binding (see for PPARδ antagonist analogs) .
  • Bioisosteric Replacement : Substitute the ethyl group with cyclopropyl to improve metabolic stability .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assay Conditions :
  • Use identical buffer pH, temperature, and enzyme concentrations.
  • Validate with positive controls (e.g., aspirin for COX-2 inhibition).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream gene effects (e.g., CPT1a inhibition in ) .

Q. What strategies improve the metabolic stability of 4-chloro-N-ethyl-2-hydroxybenzamide derivatives?

  • Methodological Answer :
  • Block Metabolic Hotspots :
  • Introduce deuterium at the ethyl group to slow CYP450-mediated oxidation.
  • Replace labile hydroxyl with a methoxy group (see for ethoxy analog stability) .
  • In Vitro Assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

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